2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 832104-76-4
Cat. No.: VC4501508
Molecular Formula: C19H16FN5OS
Molecular Weight: 381.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832104-76-4 |
|---|---|
| Molecular Formula | C19H16FN5OS |
| Molecular Weight | 381.43 |
| IUPAC Name | N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26) |
| Standard InChI Key | VHMDVBKCHWLOKJ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecule consists of three primary components:
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A 1H-indol-3-yl group linked to a 4-methyl-4H-1,2,4-triazole ring via a sulfur atom.
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A thioacetamide bridge connecting the triazole moiety to a 4-fluorophenyl group.
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Substituents that enable diverse molecular interactions, including hydrogen bonding (fluorine, amide) and hydrophobic interactions (methyl, aromatic rings).
Key structural parameters include:
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Molecular formula: C₁₉H₁₆FN₅OS
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Molecular weight: 381.43 g/mol
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CAS Registry Number: 832104-76-4
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆FN₅OS | |
| Molecular Weight | 381.43 g/mol | |
| CAS Number | 832104-76-4 | |
| IUPAC Name | N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with acetic acid derivatives under reflux conditions.
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Introduction of the indole moiety: Coupling reactions using catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous dimethylformamide (DMF).
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Thioether linkage: Reaction of the triazole-indole intermediate with chloroacetyl chloride, followed by substitution with 4-fluoroaniline.
Critical reaction conditions include:
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Solvents: DMF, ethanol, or tetrahydrofuran (THF).
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Triethylamine for deprotonation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide, acetic acid, reflux, 12h | 68–72% | |
| Indole coupling | DCC, DMF, N₂ atmosphere, 24h | 55–60% | |
| Thioacetamide linkage | Chloroacetyl chloride, K₂CO₃, THF | 75% |
Analytical Characterization
Modern spectroscopic and chromatographic methods validate the compound’s purity and structure:
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NMR spectroscopy: ¹H NMR signals at δ 2.45 ppm (triazole-CH₃), δ 7.25–8.10 ppm (aromatic protons).
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LC–MS: Molecular ion peak at m/z 381.43 [M+H]⁺.
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X-ray crystallography: Confirms planar geometry of the triazole ring and dihedral angles between aromatic systems.
Pharmacological Profile
Mechanism of Action
The compound’s bioactivity likely stems from:
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Triazole ring: Coordination with metalloenzymes (e.g., cyclooxygenase, topoisomerase).
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Indole moiety: Intercalation into DNA or modulation of serotonin receptors.
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Fluorophenyl group: Enhanced membrane permeability and metabolic stability.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Fluorophenyl Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Source |
|---|---|---|---|
| 4-Fluorophenyl derivative (target) | 12.5 | 4–8 | |
| 3-Fluorophenyl analogue | 18.9 | 6–10 | |
| 4-Bromophenyl analogue | 9.8 | 2–4 |
Key trends:
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Electron-withdrawing groups (e.g., Br, F) enhance antimicrobial potency .
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Para-substitution on the phenyl ring improves anticancer activity compared to meta-substitution .
Applications in Medicinal Chemistry
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Antitubercular agents: Triazole-indole hybrids inhibit Mycobacterium tuberculosis enoyl-ACP reductase.
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Kinase inhibitors: Structural analogs suppress B-Raf V600E mutations in melanoma models.
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Neuroinflammatory modulators: Fluorophenyl groups enhance blood-brain barrier penetration for CNS targets.
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